molecular formula C9H7NO2S B1322190 Methyl thieno[3,2-b]pyridine-2-carboxylate CAS No. 478149-02-9

Methyl thieno[3,2-b]pyridine-2-carboxylate

Cat. No. B1322190
M. Wt: 193.22 g/mol
InChI Key: QIDGNOLDYYRKHI-UHFFFAOYSA-N
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Description

Methyl thieno[3,2-b]pyridine-2-carboxylate is a compound that is part of a broader class of thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. These compounds are of significant interest due to their potential applications in drug discovery and development.

Synthesis Analysis

The synthesis of thieno[3,2-b]pyridine derivatives has been explored through various methods. One approach involves the regioselective bromination of thieno[2,3-b]pyridine, which proceeds with selectivity toward the 4-position, yielding 4-bromothieno[2,3-b]pyridine as a building block for further reactions . Another method includes a multicomponent synthesis of functionalized thieno[2,3-b]pyridines through condensation reactions involving aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents .

Molecular Structure Analysis

The molecular structure of various thieno[2,3-b]pyridine derivatives has been studied using X-ray structural analysis. This analysis has provided detailed insights into the arrangement of atoms within the molecules and the overall molecular geometry .

Chemical Reactions Analysis

Thieno[2,3-b]pyridine derivatives exhibit a range of reactivity, allowing for the formation of various compounds. For instance, ethyl 1-aminothieno[2,3-b]pyridine-2-carboxylates can be converted into amino acids or undergo reactions with acetic anhydride to yield new heterocyclic systems such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidines . Additionally, the displacement of methylthio groups in certain thieno[2,3-d]pyrimidine derivatives by amines and their reactions with acetylating agents have been described, leading to a variety of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-b]pyridine-2-carboxylate derivatives are influenced by their molecular structure and the substituents attached to the core heterocyclic framework. These properties are crucial for their biological activity and potential therapeutic applications. For example, methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates have been evaluated for their ability to inhibit tumor cell growth, with certain compounds showing significant effects on apoptosis in the NCI-H460 cell line .

Scientific Research Applications

Fluorescence Studies in Antitumor Applications

Methyl thieno[3,2-b]pyridine-2-carboxylate derivatives have been evaluated for their potential in antitumor applications. For instance, Carvalho et al. (2013) explored the photophysical properties (absorption and fluorescence) of various 6-(hetero)arylthieno[3,2-b]pyridine derivatives. These compounds showed significant fluorescence quantum yields and exhibited solvatochromic behavior, indicating their potential use in antitumor treatments and as candidates for future drug delivery applications using liposomes as carriers (Carvalho et al., 2013).

Tumor Cell Growth Inhibition

Several studies have shown the efficacy of methyl thieno[3,2-b]pyridine-2-carboxylate derivatives in inhibiting tumor cell growth. Queiroz et al. (2011) synthesized and evaluated the growth inhibitory activity of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates on human tumor cell lines, finding promising compounds that altered cell cycle distribution and induced apoptosis in specific cell lines (Queiroz et al., 2011).

Synthesis and Antitumoral Activities

Further research by Queiroz et al. (2010) involved the synthesis of novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines and evaluating their antitumoral activity against various human tumor cell lines. They established some structure-activity relationships within each series and identified the most promising compounds (Queiroz et al., 2010).

Anti-Hepatocellular Carcinoma Activity

A study by Abreu et al. (2011) evaluated the anti-hepatocellular carcinoma activity of thieno[3,2-b]pyridine derivatives. They identified key elements for anti-HCC activity and noted the potential of these compounds as scaffolds for further synthesis of more potent analogs (Abreu et al., 2011).

Synthetic Utility in Heterocyclic Synthesis

Thieno[2,3-b]pyridine-2-carboxylate derivatives have been used to construct various new heterocyclic systems. For example, Madkour et al. (2010) demonstrated the synthesis of different thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives using this compound (Madkour et al., 2010).

Annelation of the 2-Aminopyran-4-one Ring

Volovenko et al. (1983) explored the reaction of arylacetonitriles with methyl ester of 3-hydroxybenzo[b]thiophene-2-carboxylic acid. This study led to the formation of new heterocyclic systems, demonstrating the compound's utility in synthesizing diverse molecular structures (Volovenko et al., 1983).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 . The precautionary statements are P280;P304+P340 .

properties

IUPAC Name

methyl thieno[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)8-5-6-7(13-8)3-2-4-10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDGNOLDYYRKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621963
Record name Methyl thieno[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl thieno[3,2-b]pyridine-2-carboxylate

CAS RN

478149-02-9
Record name Methyl thieno[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl thieno[3,2-b]pyridine-2-carboxylate
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Synthesis routes and methods I

Procedure details

HPLC. Using 2.40 g (11.53 mmol) of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate and 2.54 g (36.88 mmol) of sodium nitrite, 0.12 g (5% of theory) of the desired product are obtained.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (C-2) (930 mg, 4.47 mmol) in hypophosphorous acid (35 mL) chilled in an ice bath was added sodium nitrite (620 mg, 8.98 mmol) in a minimal amount of water. The reaction mixture was stirred for 3 h in an ice bath, and then the pH was adjusted to about 7.0 with 30% aqueous sodium hydroxide solution. The resulting mixture was extracted with EtOAc. The combined organic layers were dried and concentrated to afford the title compound. MS (m/z): 194 (M+1)+.
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